molecular formula C8H11NO4 B14915220 3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid

3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid

Cat. No.: B14915220
M. Wt: 185.18 g/mol
InChI Key: LIRICWDZPHHESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid is a chemical compound with the molecular formula C7H9NO4 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid typically involves the reaction of 3-methyl-1,2-oxazole with a suitable propanoic acid derivative. One common method involves the use of 3-methyl-1,2-oxazole and 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazole-5-methanol derivatives.

Scientific Research Applications

3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-[(3-methyl-1,2-oxazol-5-yl)methoxy]propanoic acid

InChI

InChI=1S/C8H11NO4/c1-6-4-7(13-9-6)5-12-3-2-8(10)11/h4H,2-3,5H2,1H3,(H,10,11)

InChI Key

LIRICWDZPHHESO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.